Mag-Indo 1-AM

Übersicht

Beschreibung

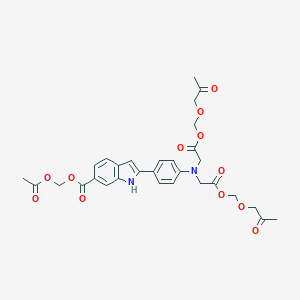

Mag-Indo 1-AM is a useful research compound. Its molecular formula is C30H32N2O12 and its molecular weight is 612.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Mag-Indo 1-AM, also known as Bis(acetoxymethyl) 2,2’-((2-(2-(acetoxymethoxy)-2-oxoethoxy)-4-(6-((acetoxymethoxy)carbonyl)-1H-indol-2-yl)phenyl)azanediyl)diacetate, is a cell-permeable fluorescent indicator .

Target of Action

The primary targets of this compound are intracellular magnesium (Mg2+) and calcium (Ca2+) ions . These ions play crucial roles in various cellular processes, including enzymatic reactions, DNA synthesis, hormone secretion, and muscle contraction .

Mode of Action

This compound interacts with its targets by binding to Mg2+ and Ca2+ ions within the cell . The compound exhibits a change in fluorescence when it binds to these ions, with excitation at 340-390 nm and emission at 410-490 nm .

Biochemical Pathways

The binding of this compound to Mg2+ and Ca2+ ions can affect various biochemical pathways. These ions are involved in numerous cellular processes, and changes in their concentrations can influence the activity of enzymes, the synthesis of DNA, the secretion of hormones, and the contraction of muscles .

Pharmacokinetics

The pharmacokinetics of this compound involve its ability to permeate cells and bind to Mg2+ and Ca2+ ions . The compound’s acetoxymethyl (AM) ester form allows it to pass through cell membranes and enter cells . Once inside the cell, esterases cleave the AM groups, trapping the indicator within the cell .

Result of Action

The binding of this compound to Mg2+ and Ca2+ ions results in a change in fluorescence, which can be measured to determine the intracellular concentrations of these ions . This allows researchers to monitor changes in Mg2+ and Ca2+ levels in response to various stimuli or under different conditions .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of probenecid, a compound that inhibits the leakage of dyes from the cytosol, can enhance the effectiveness of this compound . Additionally, the temperature at which cells are incubated with this compound can affect the compound’s ability to enter cells and bind to Mg2+ and Ca2+ ions .

Biologische Aktivität

Mag-Indo 1-AM is a synthetic fluorescent indicator specifically designed for the detection of intracellular magnesium ions () and calcium ions (). Its unique properties make it a valuable tool in cellular biology for studying ion dynamics in live cells. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.

This compound operates based on a ratiometric fluorescence mechanism, where the emission spectrum changes in response to ion binding. The excitation wavelengths range from 340 to 390 nm, with emission wavelengths between 410 and 490 nm. When or binds to the dye, the excitation maximum shifts from 349 nm to 331 nm, while the emission peak changes from around 485 nm to 410 nm . This shift allows for precise measurement of ion concentrations within cellular environments.

Biological Applications

This compound has been extensively utilized in various biological studies due to its ability to monitor intracellular ion concentrations effectively. Key applications include:

- Calcium Signaling Studies : The dye is employed to investigate calcium transients in muscle cells and neurons, providing insights into cellular signaling pathways that regulate muscle contraction and neurotransmitter release .

- Magnesium Homeostasis : It serves as an important tool for studying magnesium's role in cellular processes, including enzyme activity and energy metabolism .

- Pathophysiological Research : this compound is used in models of diseases such as muscular dystrophy to assess alterations in calcium handling and signaling pathways .

Case Studies and Experimental Results

-

Calcium Dynamics in Muscle Cells :

A study utilized this compound to measure intracellular calcium levels in isolated muscle fibers. The results demonstrated significant differences in calcium transient responses between control and dystrophic muscle fibers, highlighting the dye's sensitivity to subtle changes in ion concentration . -

Intracellular Magnesium Measurement :

Research indicated that this compound could reliably measure intracellular levels, revealing critical insights into how magnesium influences cellular signaling pathways. The study found that alterations in magnesium levels directly affected cellular responses to stimuli, underscoring magnesium's role as a second messenger in various biological processes . -

Ion Concentration Ratios :

A comparative analysis of this compound with other indicators like Indo-1 showed that while Indo-1 is primarily a indicator, this compound effectively detects both and . This dual capability makes it particularly useful for studies requiring simultaneous monitoring of these two critical ions .

Data Tables

The following table summarizes key spectral properties and performance metrics of this compound compared to other calcium indicators:

| Indicator | Excitation Max (nm) | Emission Max (nm) | Affinity for | Affinity for |

|---|---|---|---|---|

| This compound | 340-390 | 410-490 | Low (35 μM) | Moderate |

| Indo-1 | 349 | 485 | High (224 nM) | Not applicable |

| Fura-2 | 340/380 | 510 | Moderate | Low |

Wissenschaftliche Forschungsanwendungen

Measurement of Intracellular Magnesium Levels

Mag-Indo 1-AM is primarily used to measure intracellular magnesium concentrations. The dissociation constant () for is approximately 2.7 mM, allowing researchers to detect physiological levels of magnesium in various cell types. The indicator exhibits a shift in both excitation and emission wavelengths upon binding to , facilitating accurate measurements in live cells .

Calcium Imaging

Although primarily designed for magnesium detection, this compound can also bind . Its lower affinity for calcium compared to magnesium allows for simultaneous measurements of both ions without significant interference . This dual capability is particularly useful in studies involving calcium signaling pathways.

Flow Cytometry Applications

The compound is well-suited for flow cytometry due to its ability to provide ratiometric measurements. This technique reduces errors associated with uneven dye loading and photobleaching, enhancing the reliability of results . Researchers have successfully utilized this compound in flow cytometric analyses to study cellular responses under various conditions.

Study on Cardiac Myocytes

In a study involving rat cardiomyocytes, researchers used this compound to assess the relationship between intracellular levels and cardiac contraction dynamics. The results indicated that depletion of intracellular magnesium significantly affected calcium transients and contraction strength, highlighting the importance of magnesium in cardiac physiology .

| Parameter | Before Mg Depletion | After Mg Depletion |

|---|---|---|

| Intracellular (mM) | 1.3 | 0.3 |

| Contraction Amplitude (a.u.) | High | Low |

Investigating Neuronal Signaling

Another study explored the role of magnesium in neuronal signaling using this compound in cultured neurons. The findings demonstrated that fluctuations in intracellular magnesium levels influenced neurotransmitter release, suggesting that magnesium plays a critical role in synaptic transmission .

Advantages of this compound

- Membrane Permeability : The AM ester form allows easy entry into cells.

- Ratiometric Measurement : Enables accurate quantification by minimizing artifacts from photobleaching and uneven dye distribution.

- Dual Ion Measurement : Capable of detecting both and , providing insights into cellular ionic homeostasis.

Eigenschaften

IUPAC Name |

acetyloxymethyl 2-[4-[bis[2-oxo-2-(2-oxopropoxymethoxy)ethyl]amino]phenyl]-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N2O12/c1-19(33)14-39-16-42-28(36)12-32(13-29(37)43-17-40-15-20(2)34)25-8-6-22(7-9-25)26-10-23-4-5-24(11-27(23)31-26)30(38)44-18-41-21(3)35/h4-11,31H,12-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQNJLJDRRJLCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COCOC(=O)CN(CC(=O)OCOCC(=O)C)C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)C(=O)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376355 | |

| Record name | Mag-Indo 1-AM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130926-94-2 | |

| Record name | Mag-Indo 1-AM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.